Cas no 2411296-53-0 (N-{2-4-(methoxymethyl)pyrimidin-2-ylethyl}prop-2-enamide)

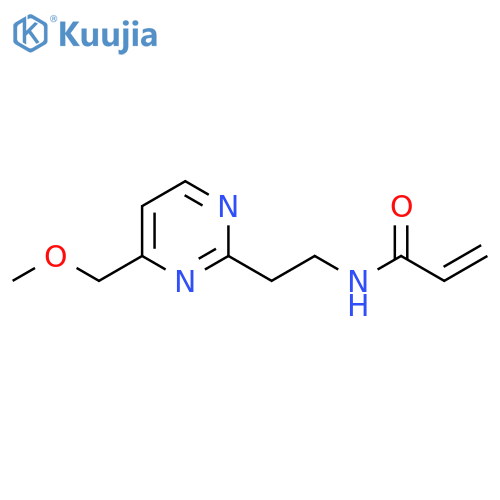

2411296-53-0 structure

商品名:N-{2-4-(methoxymethyl)pyrimidin-2-ylethyl}prop-2-enamide

N-{2-4-(methoxymethyl)pyrimidin-2-ylethyl}prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-{2-4-(methoxymethyl)pyrimidin-2-ylethyl}prop-2-enamide

- Z3816900638

- 2411296-53-0

- EN300-26578020

- N-{2-[4-(methoxymethyl)pyrimidin-2-yl]ethyl}prop-2-enamide

-

- インチ: 1S/C11H15N3O2/c1-3-11(15)13-7-5-10-12-6-4-9(14-10)8-16-2/h3-4,6H,1,5,7-8H2,2H3,(H,13,15)

- InChIKey: BATMKVXDLZPTKV-UHFFFAOYSA-N

- ほほえんだ: O(C)CC1=CC=NC(CCNC(C=C)=O)=N1

計算された属性

- せいみつぶんしりょう: 221.116426730g/mol

- どういたいしつりょう: 221.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 64.1Ų

N-{2-4-(methoxymethyl)pyrimidin-2-ylethyl}prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26578020-0.05g |

N-{2-[4-(methoxymethyl)pyrimidin-2-yl]ethyl}prop-2-enamide |

2411296-53-0 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

N-{2-4-(methoxymethyl)pyrimidin-2-ylethyl}prop-2-enamide 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

2411296-53-0 (N-{2-4-(methoxymethyl)pyrimidin-2-ylethyl}prop-2-enamide) 関連製品

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量